molecular formula C15H16N4O3S2 B6527514 1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide CAS No. 894037-48-0

1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Katalognummer: B6527514
CAS-Nummer: 894037-48-0
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: XVNOCIMXBRDDAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2-methoxyphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide belongs to a class of pyrrolidine-3-carboxamide derivatives featuring a 1,3,4-thiadiazole scaffold. The target molecule comprises a 2-methoxyphenyl group attached to the pyrrolidine nitrogen and a methylsulfanyl substituent on the 1,3,4-thiadiazole ring. This article compares this compound with structurally analogous derivatives, focusing on substituent variations, physicochemical properties, and implications for biological activity.

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3S2/c1-22-11-6-4-3-5-10(11)19-8-9(7-12(19)20)13(21)16-14-17-18-15(23-2)24-14/h3-6,9H,7-8H2,1-2H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNOCIMXBRDDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiadiazole moiety exhibit activity against various bacterial and fungal strains. A study evaluated the antimicrobial effects of various thiadiazole derivatives against pathogens such as Xanthomonas oryzae and Fusarium graminearum, revealing that certain derivatives displayed notable inhibition rates superior to commercial bactericides .

CompoundTarget PathogenInhibition Rate (%)
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideX. oryzae pv. oryzicola30%
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamideX. oryzae pv. oryzae56%

The compound's structure allows for modifications that can enhance its antimicrobial efficacy, making it a candidate for further development as a therapeutic agent against resistant strains.

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has been extensively studied. A systematic evaluation demonstrated that certain derivatives exhibited protective effects in seizure models such as the maximal electroshock seizure (MES) test and pentylenetetrazole (PTZ) induced seizures . For instance, a derivative showed an LD50 value significantly lower than that of standard anticonvulsants like valproic acid, indicating higher efficacy and lower toxicity .

CompoundLD50 (mg/kg)Efficacy (%) at 100 mg/kg
Thiadiazole Derivative126.8 mg/kg66.67% (MES)

These findings suggest that the compound could be developed into a therapeutic agent for epilepsy treatment.

Anticancer Activity

Thiadiazoles have also been investigated for their anticancer properties. Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MDA-MB-231). For example, one study reported an IC50 value of 3.3 μM for a specific thiadiazole derivative against this cell line . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (μM)
Thiadiazole DerivativeMDA-MB-2313.3 μM

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Phenyl Substituents: The target compound’s 2-methoxy group contrasts with electron-withdrawing groups (e.g., 4-fluoro , 5-chloro ) and positional isomers (e.g., 3-methoxy ).
  • Thiadiazole Substituents : Methylsulfanyl (SCH₃) in the target compound is less bulky than isopropyl or methoxymethyl , which may reduce steric hindrance. Polar groups like methoxymethyl or dioxolane-containing substituents could improve solubility.

Physicochemical Properties

  • Molecular Weight : The target compound (364.5 g/mol) adheres more closely to Lipinski’s “Rule of Five” (<500 g/mol) compared to bulkier analogs like the dioxolane derivative (450.5 g/mol ), which may face bioavailability challenges.
  • Polarity : Methoxymethyl and dioxolane substituents introduce oxygen atoms, enhancing hydrophilicity. Conversely, methylsulfanyl and isopropyl groups are more lipophilic, favoring membrane permeability.

Vorbereitungsmethoden

Cyclization of N-Protected γ-Keto Amides

A 4-oxopentanoic acid derivative is reacted with 2-methoxyaniline under Dean-Stark conditions to form a Schiff base, followed by reduction and cyclization:

  • Schiff base formation : 4-Oxopentanoic acid + 2-methoxyaniline → Imine intermediate (toluene, 110°C, 6 h).

  • Sodium cyanoborohydride reduction : Converts imine to secondary amine (MeOH, 0°C, 2 h, 82% yield).

  • Acid-catalyzed cyclization : Forms the pyrrolidinone ring (H2SO4, AcOH, 60°C, 4 h, 75% yield).

Dieckmann Cyclization of Diethyl 3-(2-Methoxyphenylamino) Glutarate

Ethyl 3-amino-4-oxopentanoate undergoes base-mediated cyclization:

  • Conditions : KOtBu (2 eq), THF, −78°C → RT, 12 h.

  • Yield : 68% after recrystallization (EtOAc/hexane).

Formation of the 5-(Methylsulfanyl)-1,3,4-Thiadiazol-2-Amine

The thiadiazole ring is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives:

Thiosemicarbazide Route

  • Thiosemicarbazide formation : Methyl carbazate + methyl isothiocyanate → 1-methyl-3-thiosemicarbazide (EtOH, reflux, 3 h, 89%).

  • Cyclization with trifluoroacetic anhydride (TFAA) : Forms 2-amino-1,3,4-thiadiazole (CH2Cl2, 0°C, 1 h, 76%).

  • Methylsulfanylation : Treatment with methyl disulfide and CuI in DMF (120°C, 6 h, 67%) introduces the S-methyl group.

One-Pot Hurd-Mori Synthesis

A mixture of hydrazinecarbothioamide, methyl chloroacetate, and POCl3 undergoes cyclization:

  • Molar ratio : 1:1.2:2.5.

  • Conditions : Reflux in acetonitrile (8 h).

  • Yield : 71% after column chromatography (SiO2, hexane/EtOAc 3:1).

Amide Coupling Strategies

The final step involves coupling the pyrrolidinone-3-carboxylic acid with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine:

Coupling MethodReagents/ConditionsYield (%)Purity (HPLC)
HATU/DIPEA DMF, 0°C → RT, 12 h8398.5
EDC·HCl/HOBt CH2Cl2, 4Å MS, 24 h7897.2
Mixed Anhydride ClCO2Et, NMM, THF, −15°C6595.8

Optimal Protocol :

  • Activate 5-oxopyrrolidine-3-carboxylic acid (1 eq) with HATU (1.05 eq) and DIPEA (3 eq) in anhydrous DMF (0°C, 30 min).

  • Add 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine (1.1 eq) in portions.

  • Stir at RT for 12 h, then pour into ice-water.

  • Filter and recrystallize from EtOH/H2O (4:1) to obtain white crystals (mp 214–216°C).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography : SiO2, gradient elution (hexane → EtOAc → MeOH).

  • HPLC : C18 column, 0.1% TFA in H2O/ACN (70:30 → 30:70 over 20 min), flow 1 mL/min.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 7.56–7.48 (m, 4H, aryl), 4.21 (q, J = 7.1 Hz, 1H, pyrrolidine H3), 3.85 (s, 3H, OCH3), 2.64 (s, 3H, SCH3).

  • HRMS : m/z [M+H]+ calcd for C16H17N4O3S2: 393.0741; found: 393.0745.

Comparative Analysis of Synthetic Routes

The HATU-mediated coupling (Section 4) provides superior yields compared to EDC/HOBt or mixed anhydride methods, albeit at higher reagent cost. Thiadiazole synthesis via the Hurd-Mori protocol offers better scalability than the TFAA route, though the latter achieves higher regiochemical control.

Q & A

Q. Experimental Design :

  • Replicate assays in triplicate with internal controls (e.g., doxorubicin for cytotoxicity).
  • Perform dose-response curves (IC₅₀ calculations) using nonlinear regression models .

Advanced Question: How to design a structure-activity relationship (SAR) study for this compound?

Answer:
Focus on modifying key substituents:

  • Thiadiazole ring : Replace methylsulfanyl with isopropyl or nitro groups to assess steric/electronic effects on bioactivity .
  • Methoxyphenyl group : Introduce halogens (e.g., Cl, F) to evaluate hydrophobic interactions .
  • Pyrrolidine carbonyl : Explore ester or amide derivatives to modulate metabolic stability .

Q. Methodology :

  • Synthesize 10–15 analogs using parallel combinatorial chemistry.
  • Test against target enzymes (e.g., kinases) via fluorescence polarization assays .

Advanced Question: What computational methods can predict the compound’s mechanism of action?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with putative targets (e.g., COX-2 or EGFR kinases). Validate with Glide SP scoring .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Data Validation : Cross-check docking poses with crystallographic data from similar ligands (e.g., indole-based inhibitors) .

Methodological Question: How to evaluate metabolic stability using liver microsomal assays?

Answer:

  • Incubation Setup :
    • Prepare microsomes (human or rat) in PBS (pH 7.4) with NADPH regeneration system.
    • Use 1 µM compound and incubate at 37°C for 0–60 min .
  • Analysis :
    • Quench reactions with acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS.
    • Calculate half-life (t1/2t_{1/2}) and intrinsic clearance (ClintCl_{int}) using first-order kinetics .

Troubleshooting : Include positive controls (e.g., verapamil) to validate assay performance.

Advanced Question: How to interpret conflicting data in enzyme inhibition assays?

Answer:
Conflicts may stem from:

  • Enzyme source : Recombinant vs. tissue-extracted enzymes exhibit varying kinetics .
  • Substrate concentration : Ensure KmK_m values are optimized to avoid non-linear effects.
  • Allosteric modulation : Perform displacement assays with known inhibitors to rule out secondary binding sites .

Q. Resolution Strategy :

  • Use orthogonal assays (e.g., SPR for binding affinity, fluorescence for activity).
  • Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.